hCAI/II-IN-6 vs. Methazolamide: hCA VII Isoform Selectivity and Potency Comparison
hCAI/II-IN-6 demonstrates potent inhibition of the epilepsy-associated hCA VII isoform (Ki = 6.5 nM), whereas the widely used CA inhibitor Methazolamide lacks reported affinity for this isoform . For hCA II, hCAI/II-IN-6 (Ki = 4.9 nM) is approximately 3-fold more potent than Methazolamide (Ki = 14 nM) .
| Evidence Dimension | Inhibition constant (Ki) for hCA VII and hCA II |
|---|---|
| Target Compound Data | hCA VII Ki = 6.5 nM; hCA II Ki = 4.9 nM |
| Comparator Or Baseline | Methazolamide: hCA VII Ki = Not reported/Inactive; hCA II Ki = 14 nM |
| Quantified Difference | hCA VII: Gain of potent activity (6.5 nM vs. not reported); hCA II: 3-fold greater potency |
| Conditions | In vitro enzymatic assay using recombinant human CA isoforms (stopped-flow CO2 hydration method) |
Why This Matters
For researchers investigating hCA VII's role in epilepsy, hCAI/II-IN-6 provides a critical tool compound absent in classical CA inhibitors like Methazolamide.
